3-(1,3-Thiazol-2-yloxy)phenol
Overview
Description
3-(1,3-Thiazol-2-yloxy)phenol is a heterocyclic organic compound that features a thiazole ring attached to a phenol group. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to possess various biological activities . They have been used in the treatment of several conditions, indicating that their targets could be diverse and dependent on the specific derivative and its functional groups .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the exact nature and structure of the derivative, as well as the target it interacts with.
Biochemical Pathways
Thiazole derivatives have been found to impact a range of biochemical pathways, given their diverse biological activities . The affected pathways and their downstream effects would be dependent on the specific derivative and its mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1,3-Thiazol-2-yloxy)phenol are not explicitly mentioned in the available resources. These properties are crucial in determining the bioavailability of a compound. Information about the compound’s solubility, stability, and interactions with various enzymes and transporters would be needed to outline its pharmacokinetic profile .
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activity and promote plant growth . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Biochemical Analysis
Biochemical Properties
Thiazoles, including 3-(1,3-Thiazol-2-yloxy)phenol, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-yloxy)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a thiazole derivative. One common method is the reaction of 3-bromophenol with 2-mercaptothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.
Scientific Research Applications
3-(1,3-Thiazol-2-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
3-(1,3-Thiazol-2-yloxy)phenol can be compared with other similar compounds, such as:
2-(1,3-Thiazol-2-yloxy)phenol: Similar structure but with the thiazole ring attached at a different position on the phenol ring.
4-(1,3-Thiazol-2-yloxy)phenol: Another isomer with the thiazole ring attached at the para position on the phenol ring.
3-(1,3-Benzothiazol-2-yloxy)phenol: A related compound with a benzothiazole ring instead of a thiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiazole ring on the phenol ring can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-7-2-1-3-8(6-7)12-9-10-4-5-13-9/h1-6,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLNBQPKNZVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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